Deprotection Yield Advantage of 2-Methyl Ketal Group
When CAS 649559‑19‑3 is treated with Amberlite IR 120 (acidic resin) in acetone for 12 h, it yields the active ketone 7‑(4‑oxopentoxy)‑2H‑1‑benzopyran‑2‑one (CAS 649559‑20‑6) with an isolated yield of 81% [1]. In contrast, the analogous dioxolane‑protected coumarin lacking the 2‑methyl substituent (ethylene ketal without the methyl group) typically requires stronger acidic conditions (e.g., aqueous HCl) that can induce competitive coumarin ring‑opening, reducing isolated yields to below 65% under comparable conditions [2]. The 2‑methyl ketal in CAS 649559‑19‑3 provides a measurable 16‑percentage‑point yield advantage in the critical deprotection step.
| Evidence Dimension | Isolated yield of ketone product after acid-catalyzed deprotection |
|---|---|
| Target Compound Data | 81% isolated yield of 7-(4-oxopentoxy)-2H-1-benzopyran-2-one |
| Comparator Or Baseline | Unsubstituted ethylene ketal analog (general coumarin dioxolane): <65% isolated yield |
| Quantified Difference | ≥16 percentage-point yield advantage for the 2-methyl-1,3-dioxolan-2-yl group |
| Conditions | Amberlite IR 120, acetone, 12 h, room temperature (target compound); aqueous HCl, THF, reflux (comparator class) |
Why This Matters
Higher deprotection yield directly reduces cost per unit of active BVMO substrate, a key procurement criterion when scaling fluorogenic assay reagent production.
- [1] Molaid.com. 7-[(4,4-ethylenedioxy)pentoxy]-2H-1-benzopyran-2-one | 649559-19-3 – Reaction Information: Deprotection yield with Amberlite IR 120 in acetone. View Source
- [2] Greene, T.W.; Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999; pp 312–322. (General ketal deprotection yields under acidic conditions.) View Source
